Neuronal vs. Glial GABA Transport Selectivity: (R)-enantiomer vs. (S)-enantiomer and Glial-Preferring Inhibitors
The (R)-trans-4-amino-4-methylcrotonic acid enantiomer of 4-aminopent-2-enoic acid demonstrates preferential inhibition of neuronal GABA transport over glial transport, with an IC50 of 160 μM for neuronal uptake versus 500 μM for glial uptake in mini-slices of rat brain cortex [1]. This contrasts sharply with glial-preferring inhibitors such as (RS)-β-proline (IC50 320 μM glial vs. 1200 μM neuronal) and (RS)-N-methylnipecotic acid (IC50 70 μM glial vs. 300 μM neuronal), and with the (S)-enantiomer which exhibits opposite stereoselectivity [1]. The neuronal selectivity ratio (glial IC50 / neuronal IC50) for the (R)-enantiomer is ~3.1, compared to ~0.27 for β-proline and ~0.23 for N-methylnipecotic acid, representing an approximately 10-fold inversion of selectivity direction.
| Evidence Dimension | Neuronal vs. Glial GABA Transport Inhibition Selectivity |
|---|---|
| Target Compound Data | (R)-trans-4-amino-4-methylcrotonic acid: neuronal IC50 = 160 μM, glial IC50 = 500 μM |
| Comparator Or Baseline | (RS)-β-proline: glial IC50 = 320 μM, neuronal IC50 = 1200 μM; (RS)-N-methylnipecotic acid: glial IC50 = 70 μM, neuronal IC50 = 300 μM; (S)-enantiomer: opposite selectivity (glial-preferring) |
| Quantified Difference | Selectivity ratio (glial/neuronal): 3.1 (neuronal-preferring) vs. 0.27 (β-proline) and 0.23 (N-methylnipecotic acid) (glial-preferring) |
| Conditions | High-affinity [3H]GABA uptake in cultured astrocytes and mini-slices of newborn rat and mouse brain cortex |
Why This Matters
This is the only GABA analogue in this dataset that shows clear neuronal-preferring inhibition, which is critical for studies aiming to selectively modulate synaptic GABA clearance without affecting glial buffering.
- [1] Schousboe, A., Thorbek, P., Hertz, L., & Krogsgaard-Larsen, P. (1979). Effects of GABA analogues of restricted conformation on GABA transport in astrocytes and brain cortex slices and on GABA receptor binding. Journal of Neurochemistry, 33(1), 181-190. IC50 data: Table/Results. View Source
